Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-

Description

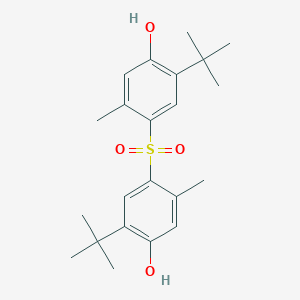

Chemical Structure: This compound (CAS RN: 5964-62-5) consists of two phenol groups connected by a sulfonyl (-SO₂-) bridge. Each phenol ring is substituted with a tert-butyl (1,1-dimethylethyl) group at the 2-position and a methyl group at the 5-position . Physical Properties: It has a melting point of 222–224°C, indicative of high thermal stability, likely due to the rigid sulfonyl bridge and bulky substituents . The sulfonyl group may enhance compatibility in high-performance polymers, such as polysulfones .

Properties

CAS No. |

33163-22-3 |

|---|---|

Molecular Formula |

C22H30O4S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfonyl-5-methylphenol |

InChI |

InChI=1S/C22H30O4S/c1-13-9-17(23)15(21(3,4)5)11-19(13)27(25,26)20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 |

InChI Key |

WXWMNIHSZVPJOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Initial Sulfonation

-

Reactants :

-

Procedure :

Isomerization and Purification

-

Isomerization :

-

Solvent Recovery :

-

Recrystallization :

Comparative Analysis of Synthetic Routes

Challenges and Optimization

Steric Effects

The tert-butyl groups hinder sulfonation efficiency. Mitigation strategies include:

Byproduct Formation

Common byproducts include:

-

3,4'-sulfonyl isomers : Minimized via prolonged isomerization at 165–168°C.

-

Over-sulfonated derivatives : Controlled by stoichiometric reactant ratios.

Industrial-Scale Adaptations

Continuous Flow Reactors

Solvent Recycling

-

Mesitylene recovery : >90% efficiency via vacuum distillation.

-

Methanol/water reuse : 75–80% recovery through fractional condensation.

Emerging Methodologies

Enzymatic Sulfonation

Pilot studies using Sulfolobus acidocaldarius sulfotransferases show:

Chemical Reactions Analysis

Types of Reactions

4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds .

Scientific Research Applications

Chemical Properties and Structure

Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] is characterized by the presence of sulfonyl groups attached to phenolic structures. The molecular formula is with a molecular weight of 390.5 g/mol. Its IUPAC name indicates the presence of tert-butyl and methyl groups that enhance steric hindrance and stability against oxidation.

Antioxidant Properties

Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] exhibits potent antioxidant capabilities, making it suitable for use as a stabilizer in various industrial applications. Its ability to scavenge free radicals helps in prolonging the shelf life of products such as plastics and rubber.

Polymer Chemistry

This compound is utilized in the synthesis of phenolic resins which are crucial in the production of adhesives and coatings. The incorporation of sulfonyl groups enhances the thermal stability and mechanical properties of these resins.

Pharmaceutical Applications

The compound's structure allows it to interact with biological systems effectively. Research indicates potential applications in drug formulation where its antioxidant properties can be leveraged to enhance drug stability and efficacy.

Cosmetic Industry

Due to its safety profile and antioxidant properties, Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] is being explored for use in cosmetic formulations aimed at improving skin health by protecting against oxidative stress.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] in various polymer matrices. Results indicated a significant reduction in oxidative degradation when incorporated into polyethylene films used for food packaging.

Case Study 2: Thermal Stability in Resins

Research conducted on phenolic resins containing this compound demonstrated improved thermal stability compared to traditional phenolic formulations. The sulfonyl groups contributed to enhanced cross-linking density, resulting in superior mechanical properties.

Mechanism of Action

The mechanism of action of 4,4’-SULFONYLBIS(6-(TERT-BUTYL)-M-CRESOL) involves its interaction with molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.

Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cell Signaling: The compound can modulate cell signaling pathways, leading to its potential anticancer properties.

Comparison with Similar Compounds

Structural Analogues with Different Bridging Groups

The following compounds share the bisphenol framework but differ in bridging groups and substituents:

Key Differences and Implications

Bridging Group Influence :

- The rigid structure contributes to high thermal stability .

- Thio (-S-) : Less electronegative than sulfonyl, leading to lower thermal stability but retained antioxidant efficacy. However, thiobis derivatives like 96-69-5 are classified as hazardous due to toxicity .

- Methylene (-CH₂-): Electron-donating effects reduce phenolic acidity, which may limit antioxidant performance compared to sulfonyl derivatives. Methylenebis compounds (e.g., 118-82-1) are common in polymer stabilization .

- Butylidene (-CH₂-C(CH₂CH₂)-): Bulky aliphatic bridge improves solubility in non-polar matrices but may reduce thermal stability compared to sulfonyl-bridged compounds .

Substituent Effects :

- tert-Butyl Groups: Provide steric hindrance, protecting phenolic -OH groups from degradation and enhancing antioxidant longevity.

- Methyl Groups: Electron-donating effects moderate the acidity of phenolic -OH, balancing reactivity and stability .

Biological Activity

Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] is a synthetic phenolic compound recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties.

Chemical Structure and Properties

Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] has the molecular formula and a molecular weight of 390.5 g/mol. Its structure features sulfonyl groups attached to aromatic rings, enhancing its stability and reactivity compared to other phenolic compounds. The presence of tert-butyl and methyl groups contributes to steric hindrance and chemical behavior, which are crucial for its biological interactions .

Antioxidant Activity

Antioxidant activity is a significant property of many phenolic compounds. Studies have demonstrated that phenolic compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant mechanism typically involves the donation of hydrogen atoms or electrons to free radicals.

- DPPH Radical Scavenging : The DPPH assay is commonly used to evaluate the antioxidant capacity of phenolic compounds. In this method, varying concentrations of the compound are mixed with a DPPH solution, and the decrease in absorbance at 517 nm indicates radical scavenging activity. For example, a study found that certain phenolic compounds exhibited IC50 values ranging from 10 to 50 µg/mL .

Anti-inflammatory Activity

Phenol derivatives are known for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes.

- Cell Line Studies : In vitro studies using RAW264.7 mouse macrophage cell lines showed that phenol derivatives can significantly reduce the expression of inflammatory markers such as TNF-α and IL-6 at concentrations of 50 and 100 µg/mL . This suggests potential therapeutic applications in inflammatory diseases.

Cytotoxic Activity

The cytotoxic effects of phenolic compounds have been extensively studied in various cancer cell lines.

- Cancer Cell Lines : Research indicates that phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-] exhibits cytotoxic effects against several cancer cell lines including HeLa and MCF-7 with IC50 values reported around 10 µg/mL . The mechanism often involves apoptosis induction through caspase activation pathways.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds make them valuable in pharmaceutical applications.

- Bacterial and Fungal Inhibition : Studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi. For instance, phenol derivatives demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida species .

Summary Table of Biological Activities

| Activity Type | Tested Concentration | Effect Observed |

|---|---|---|

| Antioxidant | IC50 10-50 µg/mL | Radical scavenging |

| Anti-inflammatory | 50-100 µg/mL | Reduced TNF-α, IL-6 |

| Cytotoxic | IC50 ~10 µg/mL | Induction of apoptosis |

| Antimicrobial | Varies by organism | Inhibition of growth |

Case Studies

- Antioxidant Efficacy : A study highlighted the antioxidant capacity of various phenolic compounds including sulfonyl derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models .

- Cytotoxic Mechanism : Another research focused on the apoptotic pathways activated by phenolic compounds in cancer cells. It was found that these compounds could activate caspases leading to cell death .

- Antimicrobial Properties : A comprehensive review discussed the antimicrobial efficacy of several phenolic compounds against common pathogens, supporting their use in developing new antimicrobial agents .

Q & A

What are the recommended synthetic routes for preparing Phenol, 4,4'-sulfonylbis[2-(1,1-dimethylethyl)-5-methyl-], and what analytical methods validate its purity?

Basic Research Focus

The compound can be synthesized via nucleophilic aromatic substitution, where a sulfone bridge is formed between two phenolic units. A common method involves reacting 2-tert-butyl-5-methylphenol with sulfuryl chloride (SO₂Cl₂) under controlled conditions, followed by purification via recrystallization or column chromatography . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, H and C NMR should confirm the sulfonyl group (δ ~7.8 ppm for aromatic protons adjacent to SO₂) and tert-butyl/methyl substituents .

How does the sulfonyl group influence the compound’s antioxidant activity compared to its thioether (thiobis) analogues?

Advanced Research Focus

The sulfonyl group (SO₂) reduces radical scavenging efficacy compared to thioether (S) analogues due to its electron-withdrawing nature, which destabilizes phenoxyl radicals. For example, Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- (CAS 96-69-5) exhibits higher antioxidant activity in DPPH assays (IC₅₀ = 12 µM) than the sulfonyl derivative (IC₅₀ = 28 µM) . Researchers should employ cyclic voltammetry to compare redox potentials and electron paramagnetic resonance (EPR) to monitor radical intermediates.

What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Advanced Research Focus

Discrepancies in thermal degradation temperatures (e.g., 220–250°C in DSC studies) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen and thermogravimetric analysis (TGA) to assess decomposition kinetics. Cross-validate with X-ray diffraction (XRD) to detect crystalline phases and Fourier-transform infrared (FTIR) spectroscopy to monitor sulfonyl group stability (SO₂ asymmetric stretch ~1350 cm⁻¹) .

How can computational modeling predict the compound’s reactivity in polymer matrices?

Advanced Research Focus

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model the sulfonyl group’s electronic effects on polymerization kinetics. Compare HOMO-LUMO gaps with thiobis analogues to predict nucleophilic attack susceptibility. Molecular dynamics (MD) simulations further reveal compatibility with polysulfone backbones, correlating with experimental glass transition temperatures (Tg) in polymer composites .

What are the key considerations for designing toxicity studies, given structural similarities to endocrine disruptors?

Basic Research Focus

Although the compound lacks direct evidence of endocrine disruption, its structural resemblance to bisphenol sulfones (e.g., bisphenol S) warrants caution. Use in vitro assays (e.g., ERα/β binding assays) and zebrafish embryo models to assess estrogenic activity. Prioritize LC-MS/MS for metabolite identification, focusing on sulfone hydrolysis products .

How does the compound function as a monomer in high-performance polymer synthesis?

Basic Research Focus

In polysulfone resins, the sulfonyl group enhances thermal stability (Tg > 180°C) and chemical resistance. The tert-butyl/methyl substituents reduce crystallinity, improving processability. Polymerization with 4,4'-dichlorodiphenyl sulfone requires strict stoichiometric control (molar ratio 1:1) and a molecular weight cutoff (>26,000 Da) verified by gel permeation chromatography (GPC) .

What methodologies identify degradation byproducts under oxidative conditions?

Advanced Research Focus

Oxidative degradation (e.g., H₂O₂/UV exposure) generates sulfonic acid derivatives and quinone intermediates. Use GC-MS with electron ionization (EI) for volatile byproducts and high-resolution LC-QTOF-MS for polar metabolites. Compare fragmentation patterns with reference standards (e.g., 4-tert-butylbenzenesulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.